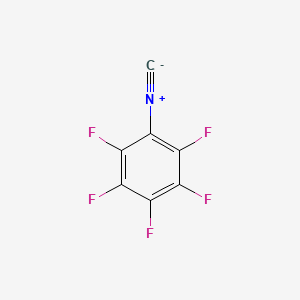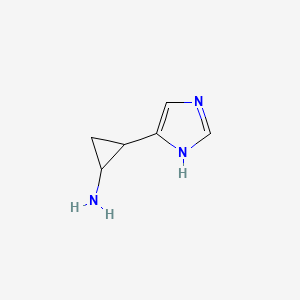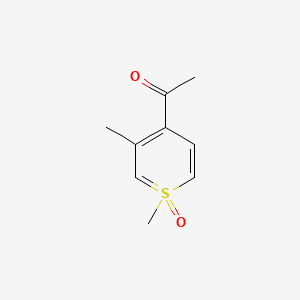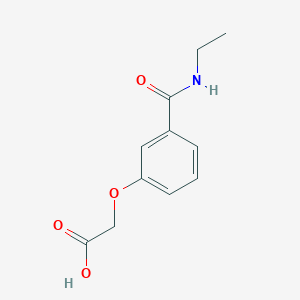
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of an ethylcarbamoyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms phenoxyacetic acid, which is then further reacted with ethyl isocyanate to introduce the ethylcarbamoyl group. The reaction conditions generally include the use of dry solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethylcarbamoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted phenoxyacetic acid derivatives .
科学的研究の応用
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The ethylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in the compound’s biological effects by interacting with cellular membranes or other biomolecules .
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: A simpler analog without the ethylcarbamoyl group.
2-(4-(Ethylcarbamoyl)phenoxy)acetic acid: A positional isomer with the ethylcarbamoyl group attached at a different position on the phenoxy ring.
2-(3-(Methylcarbamoyl)phenoxy)acetic acid: A similar compound with a methylcarbamoyl group instead of an ethylcarbamoyl group.
Uniqueness
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid is unique due to the presence of the ethylcarbamoyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
2-[3-(ethylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-12-11(15)8-4-3-5-9(6-8)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
InChIキー |
GHZYGXAAXYBUKA-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CC(=CC=C1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


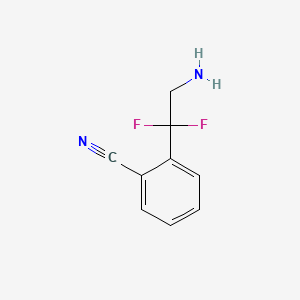

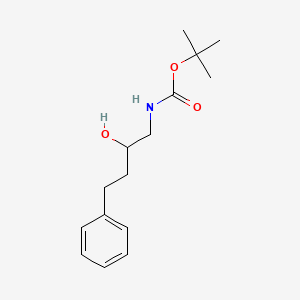
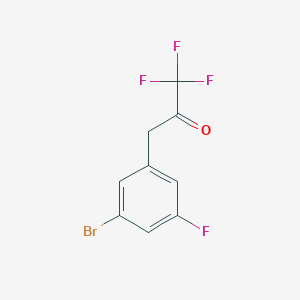



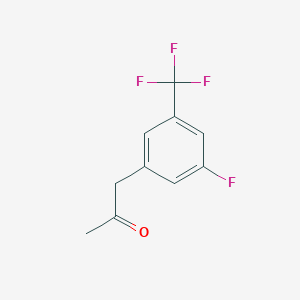
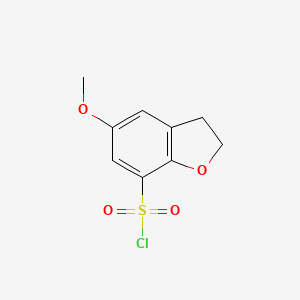
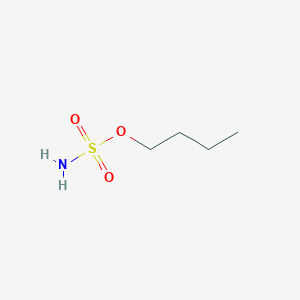
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
